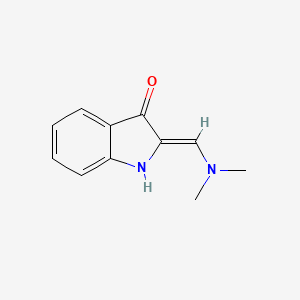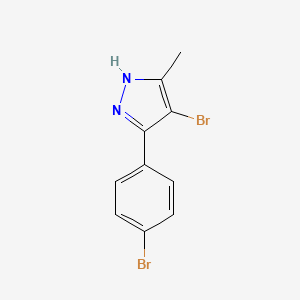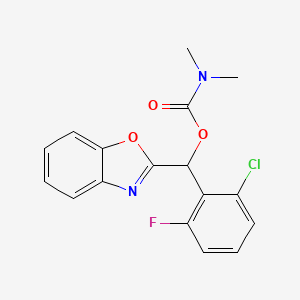
4H-Indol-4-one, 1,5,6,7-tetrahydro-3-(2-oxo-2-phenylethyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one is a complex organic compound with a unique structure that includes both indole and ketone functional groups
Méthodes De Préparation
The synthesis of 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one typically involves multicomponent reactions. One common method involves the condensation of 1,3-dicarbonyl compounds with nitrogen-containing CH acids . The reaction conditions often include the use of ethanol as a solvent at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one include:
- 2-oxo-2-phenylethyl acetate
- Phenylglyoxylic acid
- 2-oxo-2-phenylacetaldehyde
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one lies in its indole core, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
54398-81-1 |
|---|---|
Formule moléculaire |
C22H19NO2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-phenacyl-2-phenyl-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C22H19NO2/c24-19-13-7-12-18-21(19)17(14-20(25)15-8-3-1-4-9-15)22(23-18)16-10-5-2-6-11-16/h1-6,8-11,23H,7,12-14H2 |
Clé InChI |
HNRQUCJAXPPEKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=O)C1)C(=C(N2)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)


![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)



![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)




![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
